Ethyl 2-methyl-5-nitrobenzoate

Description

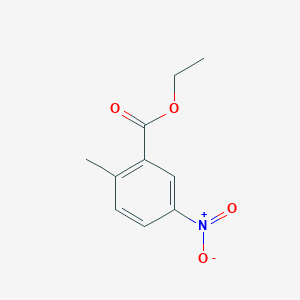

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-methyl-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-3-15-10(12)9-6-8(11(13)14)5-4-7(9)2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWSPBONPFGBEFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594303 | |

| Record name | Ethyl 2-methyl-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124358-24-3 | |

| Record name | Ethyl 2-methyl-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of Ethyl 2-methyl-5-nitrobenzoate in Synthetic Chemistry

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 2-methyl-5-nitrobenzoate

Ethyl 2-methyl-5-nitrobenzoate is a substituted aromatic ester of significant interest in the fields of medicinal chemistry and materials science. As a functionalized nitroaromatic compound, it serves as a versatile synthetic intermediate. The nitro group can be readily reduced to an amine, providing a chemical handle for the construction of more complex molecules, including pharmaceuticals and dyes. The ester and methyl groups offer additional points for modification and influence the molecule's steric and electronic properties.

Achieving a high-purity synthesis and conducting a thorough characterization are paramount for its successful use in subsequent applications. Impurities can lead to undesirable side reactions, lower yields, and complicate the purification of downstream products. This guide provides a comprehensive, field-proven methodology for the synthesis of Ethyl 2-methyl-5-nitrobenzoate via Fischer esterification, followed by a multi-technique approach to its structural and purity verification. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Synthesis: Fischer-Speier Esterification

The most direct and classical approach for preparing Ethyl 2-methyl-5-nitrobenzoate is the Fischer-Speier esterification. This method involves the acid-catalyzed reaction between the parent carboxylic acid (2-methyl-5-nitrobenzoic acid) and an excess of alcohol (ethanol).

Causality of Method Selection

Fischer esterification is selected for its reliability and scalability.[1][2] The use of a strong acid catalyst, such as sulfuric acid (H₂SO₄), is crucial as it protonates the carbonyl oxygen of the carboxylic acid.[3] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the relatively weak nucleophile, ethanol.[4] The reaction is an equilibrium process; therefore, using ethanol as the solvent effectively shifts the equilibrium toward the product side, maximizing the yield, in accordance with Le Châtelier's principle.

Reaction Scheme

Caption: Fischer esterification of 2-methyl-5-nitrobenzoic acid.

Detailed Experimental Protocol

-

Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methyl-5-nitrobenzoic acid (10.0 g, 55.2 mmol).

-

Solvent and Catalyst Addition: To the flask, add 100 mL of absolute ethanol. Stir the mixture to dissolve the solid. Once dissolved, carefully and slowly add concentrated sulfuric acid (2.0 mL) to the stirring solution. The addition is exothermic and should be done with caution.

-

Reaction: Heat the mixture to reflux using a heating mantle. Allow the reaction to proceed under reflux for 4-6 hours. The progress can be monitored by Thin-Layer Chromatography (TLC).

-

Workup - Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of ice-cold water. The product may precipitate as a solid or an oil. Neutralize the excess acid by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. The purpose of this step is to quench the acid catalyst and remove the unreacted carboxylic acid by converting it to its water-soluble sodium salt.[5]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). The organic layers are combined. This step isolates the water-insoluble ester product into the organic phase.

-

Washing: Wash the combined organic layers with brine (saturated NaCl solution, 1 x 50 mL) to remove residual water and water-soluble impurities.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure Ethyl 2-methyl-5-nitrobenzoate as a solid.

Comprehensive Characterization

A combination of spectroscopic and physical methods is required to unambiguously confirm the structure and assess the purity of the synthesized compound.

Caption: Multi-technique approach for compound characterization.

Spectroscopic Analysis

The following data are predicted based on the known effects of the substituents and spectral data from analogous compounds.[6][7][8]

¹H NMR (Proton Nuclear Magnetic Resonance)

This technique provides detailed information about the proton environment in the molecule. The aromatic region is particularly informative due to the distinct electronic effects of the methyl, ester, and nitro groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.6 | d | 1H | Ar-H (H6) | Deshielded by adjacent nitro group and ortho to the ester. |

| ~8.2 | dd | 1H | Ar-H (H4) | Deshielded by adjacent nitro group and meta to the ester. |

| ~7.4 | d | 1H | Ar-H (H3) | Shielded relative to other aromatic protons, ortho to methyl group. |

| 4.41 | q | 2H | -O-CH₂ -CH₃ | Ethyl group methylene protons, split by adjacent methyl group. |

| 2.65 | s | 3H | Ar-CH₃ | Aromatic methyl group, appears as a singlet. |

| 1.40 | t | 3H | -O-CH₂-CH₃ | Ethyl group methyl protons, split by adjacent methylene group. |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

This spectrum confirms the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C =O | Ester carbonyl carbon, significantly downfield.[9] |

| ~148 | C -NO₂ | Aromatic carbon attached to the electron-withdrawing nitro group. |

| ~142 | C -CH₃ | Aromatic carbon attached to the methyl group. |

| ~131 | C -COOEt | Aromatic carbon attached to the ester group. |

| ~128 | Ar-C H | Aromatic methine carbon. |

| ~125 | Ar-C H | Aromatic methine carbon. |

| ~124 | Ar-C H | Aromatic methine carbon. |

| ~62 | -O-CH₂ -CH₃ | Ethyl group methylene carbon. |

| ~21 | Ar-CH₃ | Aromatic methyl carbon. |

| ~14 | -O-CH₂-CH₃ | Ethyl group terminal methyl carbon. |

FTIR (Fourier-Transform Infrared Spectroscopy)

FTIR is used to identify the key functional groups present in the molecule by their characteristic vibrational frequencies.[10]

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| ~1725 | C=O | Ester Carbonyl Stretch (Strong) |

| ~1530 & ~1350 | N-O | Asymmetric & Symmetric NO₂ Stretch (Strong) |

| ~1250 | C-O | Ester C-O Stretch |

| ~3100-3000 | C-H | Aromatic C-H Stretch |

| ~2980-2850 | C-H | Aliphatic C-H Stretch |

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the structure. The molecular formula is C₁₀H₁₁NO₄.

| Parameter | Value | Interpretation |

| Molecular Weight | 209.20 g/mol | Calculated molecular weight.[11] |

| [M]⁺ (Molecular Ion) | m/z 209 | Corresponds to the intact molecule. |

| [M-OC₂H₅]⁺ | m/z 164 | Loss of the ethoxy group is a common fragmentation for ethyl esters. |

Physical and Chromatographic Analysis

Melting Point

A sharp and well-defined melting point is a strong indicator of high purity. The purified Ethyl 2-methyl-5-nitrobenzoate should be a crystalline solid with a narrow melting range. A broad melting range would suggest the presence of impurities.

Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for monitoring the reaction's progress and assessing the purity of the final product.

-

Stationary Phase: Silica gel 60 F₂₅₄

-

Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 20:80 v/v) is a good starting point. The polarity should be adjusted to achieve an R_f value of ~0.3-0.4 for the product.

-

Visualization: UV light (254 nm), as the aromatic ring will absorb UV.

-

Analysis: A complete reaction will show the disappearance of the starting material spot (2-methyl-5-nitrobenzoic acid, which is more polar and will have a lower R_f) and the appearance of a single product spot. The purified product should show only one spot on the TLC plate.

Conclusion

This guide outlines a robust and reliable procedure for the synthesis of Ethyl 2-methyl-5-nitrobenzoate via Fischer esterification. The protocol is designed to be self-validating, with clear explanations for each step of the reaction, workup, and purification. The subsequent characterization workflow, employing a suite of spectroscopic and analytical techniques, provides a comprehensive framework for verifying the molecular structure and ensuring the high purity required for research and development applications. By following this integrated approach, researchers can confidently synthesize and validate this important chemical intermediate.

References

-

National Institute of Standards and Technology. (n.d.). Ethyl 2-nitrobenzoate. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-ethyl-5-nitrobenzoate. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl 2-nitrobenzoate Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supporting Information for Catalytic Aminocarbonylation. Retrieved from [Link]

-

Kamm, O., & Segur, J. B. (1923). Methyl m-nitrobenzoate. Organic Syntheses, 3, 71. Retrieved from [Link]

- Bayer AG. (1993). Process for preparing nitro benzoic acid alkyl esters. Google Patents (EP0394985B1).

-

The Royal Society of Chemistry. (n.d.). Supporting Information for HBr catalyzed aerobic oxidative esterification. Retrieved from [Link]

-

Université du Luxembourg. (n.d.). Methyl 2-ethyl-5-nitrobenzoate. PubChemLite. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl 2-nitrobenzoate IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). 2-METHYL-5-NITRO-BENZOIC ACID METHYL ESTER. Retrieved from [Link]

-

Kamm, O., & Segur, J. B. (1923). m-Nitrobenzoic Acid. Organic Syntheses, 3, 73. Retrieved from [Link]

- Hoechst AG. (1985). Preparation of methyl m-nitrobenzoate. Google Patents (US4506089A).

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

- Bayer AG. (1985). Process for the preparation of the methyl or ethyl ester of p-nitrobenzoic acid. Google Patents (DE3335312C1).

-

Sciencing. (2022). How To Identify The IR Of Methyl M-Nitrobenzoate. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2024). Fischer Esterification | Mechanism + Easy TRICK!. YouTube. Retrieved from [Link]

-

SIELC Technologies. (2018). Ethyl 2-methylbenzoate. Retrieved from [Link]

-

Study.com. (n.d.). how to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.?. Retrieved from [Link]

-

Study.com. (n.d.). In performing fisher esterification of benzoic acid to methyl benzoate, what are the necessary steps for isolating the ester?. Retrieved from [Link]

-

ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

Sources

- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. homework.study.com [homework.study.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. homework.study.com [homework.study.com]

- 9. aiinmr.com [aiinmr.com]

- 10. sciencing.com [sciencing.com]

- 11. Methyl 2-ethyl-5-nitrobenzoate | C10H11NO4 | CID 54220219 - PubChem [pubchem.ncbi.nlm.nih.gov]

"spectroscopic data of Ethyl 2-methyl-5-nitrobenzoate (NMR, IR, Mass Spec)"

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-methyl-5-nitrobenzoate

Authored by a Senior Application Scientist

Molecular Structure and Spectroscopic Overview

Ethyl 2-methyl-5-nitrobenzoate possesses a unique arrangement of functional groups that give rise to a distinct spectroscopic fingerprint. The presence of an ethyl ester, a methyl group, and a nitro group on a benzene ring creates a specific electronic environment that influences chemical shifts in NMR, vibrational modes in IR, and fragmentation patterns in MS. Understanding these relationships is paramount for structural confirmation and purity assessment.

Caption: Molecular Structure of Ethyl 2-methyl-5-nitrobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Ethyl 2-methyl-5-nitrobenzoate, both ¹H and ¹³C NMR will provide definitive information about its structure.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is predicted to show distinct signals for the aromatic protons and the ethyl and methyl groups. The electron-withdrawing nitro group and the ester group will significantly influence the chemical shifts of the aromatic protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ar-H (H6) | ~ 8.6 - 8.4 | d | ~ 2.5 | 1H |

| Ar-H (H4) | ~ 8.2 - 8.0 | dd | ~ 8.5, 2.5 | 1H |

| Ar-H (H3) | ~ 7.4 - 7.2 | d | ~ 8.5 | 1H |

| -O-CH₂-CH₃ | ~ 4.4 | q | ~ 7.1 | 2H |

| Ar-CH₃ | ~ 2.6 | s | - | 3H |

| -O-CH₂-CH₃ | ~ 1.4 | t | ~ 7.1 | 3H |

Expert Interpretation:

-

The aromatic region will display three distinct signals corresponding to the three protons on the benzene ring. The proton at the H6 position is expected to be the most downfield due to its ortho position to the strongly electron-withdrawing nitro group. It will appear as a doublet due to coupling with H4.

-

The H4 proton will be downfield due to being para to the methyl group and ortho to the nitro group. It will appear as a doublet of doublets, coupling with both H3 and H6.

-

The H3 proton, being ortho to the ester and methyl groups, will be the most upfield of the aromatic protons and will appear as a doublet from coupling with H4.

-

The ethyl ester will show a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.

-

The methyl group attached to the aromatic ring will appear as a singlet in the upfield region.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show signals for all unique carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~ 165 |

| C-NO₂ | ~ 148 |

| C-COOEt | ~ 138 |

| C-CH₃ | ~ 135 |

| Ar-CH (C4) | ~ 129 |

| Ar-CH (C6) | ~ 125 |

| Ar-CH (C3) | ~ 123 |

| -O-CH₂- | ~ 62 |

| Ar-CH₃ | ~ 21 |

| -O-CH₂-CH₃ | ~ 14 |

Expert Interpretation:

-

The ester carbonyl carbon is expected to be the most downfield signal.

-

The aromatic carbons attached to the nitro, ester, and methyl groups will have their chemical shifts influenced by the electronic effects of these substituents.

-

The remaining aromatic carbons will appear in the typical aromatic region (120-140 ppm).

-

The carbons of the ethyl group and the methyl group will be the most upfield signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For a liquid, a thin film between salt plates is suitable.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum should be taken and subtracted from the sample spectrum.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium |

| C=O Stretch (Ester) | 1730 - 1715 | Strong |

| N=O Asymmetric Stretch | 1550 - 1515 | Strong |

| N=O Symmetric Stretch | 1355 - 1335 | Strong |

| Aromatic C=C Bending | 1600 - 1450 | Medium-Weak |

| C-O Stretch (Ester) | 1300 - 1150 | Strong |

Expert Interpretation: The IR spectrum will be dominated by several strong absorptions. A very strong peak around 1720 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch. Two other strong peaks, corresponding to the asymmetric and symmetric stretching of the nitro (NO₂) group, are expected around 1530 cm⁻¹ and 1345 cm⁻¹, respectively[1][2][3]. The presence of a strong C-O stretching band between 1300-1150 cm⁻¹ further confirms the ester functionality. Aromatic and aliphatic C-H stretches will be observed in their respective regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge (m/z) ratios.

Predicted Mass Spectrum (EI)

-

Molecular Ion (M⁺): The molecular formula is C₁₀H₁₁NO₄, giving a molecular weight of 209.20 g/mol . The molecular ion peak is expected at m/z = 209.

-

Key Fragmentation Pathways:

Caption: Predicted EI-MS Fragmentation of Ethyl 2-methyl-5-nitrobenzoate.

Expert Interpretation:

-

The molecular ion peak at m/z 209 should be observable.

-

A prominent peak is expected at m/z 180, corresponding to the loss of an ethyl radical (•CH₂CH₃).

-

Another significant peak at m/z 164 would result from the loss of an ethoxy radical (•OCH₂CH₃). This fragment can then lose carbon monoxide (CO) to give a peak at m/z 136.

-

Loss of the entire ester group (•COOCH₂CH₃) would lead to a fragment at m/z 122.

-

Loss of the nitro group (•NO₂) would result in a peak at m/z 163.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for the structural confirmation of Ethyl 2-methyl-5-nitrobenzoate. The predicted data, based on established principles of spectroscopy and analysis of similar structures, offers a robust framework for researchers to identify and characterize this compound. Any deviation from these expected values in experimental data would warrant further investigation into the sample's purity or potential for an alternative structure.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Sciencing. (2022, March 24). How To Identify The IR Of Methyl M-Nitrobenzoate. Retrieved from [Link]

-

Study.com. (n.d.). Interpret the infrared spectrum of methyl m-nitrobenzoate. Retrieved from [Link]

-

Brainly. (2020, November 18). Discuss the differences expected in the IR spectra of methyl benzoate vs. methyl m-nitrobenzoate. Retrieved from [Link]

Sources

"physical and chemical properties of Ethyl 2-methyl-5-nitrobenzoate"

An In-depth Technical Guide to Ethyl 2-methyl-5-nitrobenzoate

Abstract

Ethyl 2-methyl-5-nitrobenzoate is an aromatic nitro compound and a benzoate ester of significant interest in synthetic organic chemistry. Possessing a unique combination of functional groups—an ester, a nitro group, and a methyl group on a benzene ring—it serves as a versatile intermediate in the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, alongside detailed protocols for its synthesis and an exploration of its reactivity and applications. The information presented is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering both foundational data and practical insights into the handling and utilization of this compound.

Chemical Identity and Structure

Proper identification is the cornerstone of chemical safety and reproducibility in research. Ethyl 2-methyl-5-nitrobenzoate is systematically identified by the following descriptors.

-

IUPAC Name : Ethyl 2-methyl-5-nitrobenzoate

-

Synonyms : 2-Methyl-5-nitrobenzoic acid ethyl ester; Benzoic acid, 2-methyl-5-nitro-, ethyl ester[1]

-

Molecular Formula : C₁₀H₁₁NO₄[2]

Chemical Structure:

The structure features a benzene ring substituted at position 1 with an ethoxycarbonyl group, at position 2 with a methyl group, and at position 5 with a nitro group. This specific arrangement of electron-withdrawing (nitro, ester) and electron-donating (methyl) groups dictates its chemical reactivity.

Physical and Chemical Properties

The physical state and solubility of a compound are critical parameters that influence its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Purity | 95+% | [2] |

| Molecular Formula | C₁₀H₁₁NO₄ | [2] |

| Molecular Weight | 209.20 g/mol | [2][3] |

| Storage Conditions | Sealed in dry, 2-8°C | [2] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 3 | [3] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of Ethyl 2-methyl-5-nitrobenzoate. The expected spectral data are as follows:

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group (a triplet and a quartet), the methyl group on the ring (a singlet), and the aromatic protons, which would exhibit complex splitting patterns due to their positions on the substituted ring.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methyl carbon, and the six unique aromatic carbons, with their chemical shifts influenced by the attached functional groups.

-

Infrared (IR) Spectroscopy : Key characteristic absorption bands would include strong C=O stretching from the ester group (around 1720 cm⁻¹), asymmetric and symmetric N-O stretching from the nitro group (around 1530 and 1350 cm⁻¹ respectively), C-O stretching of the ester, and aromatic C-H stretching.

-

Mass Spectrometry (MS) : The mass spectrum should show a molecular ion peak (M⁺) at m/z 209, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) or the entire ester functionality.

Synthesis and Reaction Chemistry

The synthesis of Ethyl 2-methyl-5-nitrobenzoate is most commonly achieved through the esterification of its corresponding carboxylic acid.

Synthetic Workflow: Fischer Esterification

The primary route to this compound is the Fischer esterification of 2-methyl-5-nitrobenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction is an equilibrium process, and the yield can be maximized by using an excess of the alcohol or by removing water as it is formed.

Caption: Synthesis workflow for Ethyl 2-methyl-5-nitrobenzoate.

Laboratory-Scale Synthesis Protocol

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser, combine 2-methyl-5-nitrobenzoic acid (1.0 eq), absolute ethanol (10-20 eq), and a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).

-

Heating : Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Neutralization : After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-cold water. Neutralize the excess acid by careful addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction : Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Washing and Drying : Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate.

-

Purification : Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure Ethyl 2-methyl-5-nitrobenzoate.

Core Reactivity

The chemical behavior of Ethyl 2-methyl-5-nitrobenzoate is governed by its three principal functional groups. Understanding these reactivities is key to its application as a synthetic intermediate.

Caption: Key reactivity pathways of Ethyl 2-methyl-5-nitrobenzoate.

-

Reduction of the Nitro Group : The nitro group is readily reduced to an amine (aniline derivative). This transformation is fundamental, as the resulting amino group can be further functionalized, for example, through diazotization or acylation. Common reducing agents include catalytic hydrogenation (H₂ over Pd/C) or metals in acidic media (e.g., SnCl₂/HCl).

-

Hydrolysis of the Ester : The ethyl ester can be hydrolyzed back to the parent carboxylic acid under either acidic or basic (saponification) conditions. This allows for the temporary protection of the carboxylic acid functionality during other synthetic steps.

-

Aromatic Substitution : The benzene ring is deactivated towards further electrophilic aromatic substitution due to the powerful electron-withdrawing effect of the nitro group. Any substitution would be directed primarily to the positions meta to the nitro group.

Applications in Synthesis

Ethyl 2-methyl-5-nitrobenzoate is not typically an end-product but rather a crucial building block. Its precursor, 2-methyl-5-nitrobenzoic acid, is noted as an important intermediate in the synthesis of various compounds.[4]

-

Pharmaceutical Intermediates : The reduction of the nitro group to an amine provides a key intermediate, Ethyl 5-amino-2-methylbenzoate. This aniline derivative is a precursor for the synthesis of various pharmaceutical agents. For instance, related structures are used in the preparation of non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules.[4]

-

Agrochemicals : The nitroaromatic scaffold is common in various herbicides and pesticides. The functional handles on this molecule allow for its incorporation into more complex agrochemical structures.

-

Dyes and Pigments : The amino derivative obtained after reduction can be diazotized and coupled to form azo dyes, although this is a more general application of aromatic amines.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical. For compounds related to Ethyl 2-methyl-5-nitrobenzoate, the following guidelines are recommended.

-

Hazard Identification : Similar nitroaromatic compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE) : Always use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.[5]

-

Storage : Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, as recommended for nitro compounds.[2][5] Keep it away from heat and sources of ignition.

-

Fire-Fighting Measures : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish fires.

-

Disposal : Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

Ethyl 2-methyl-5-nitrobenzoate is a valuable and versatile intermediate in organic synthesis. Its well-defined physical properties, predictable reactivity, and straightforward synthesis make it an important tool for chemists in academia and industry. The strategic placement of its functional groups allows for a variety of chemical transformations, paving the way for the construction of complex molecules with applications in pharmaceuticals, agrochemicals, and materials science. Proper handling and an understanding of its chemical nature are essential for its safe and effective use.

References

-

Methyl 2-ethyl-5-nitrobenzoate | C10H11NO4 | CID 54220219 - PubChem . National Institutes of Health. Available at: [Link]

-

Material Safety Data Sheet - Alfa Aesar . Available at: [Link]

-

ethyl 2-nitrobenzoate - Stenutz . Available at: [Link]

-

ethyl 2-methyl benzoate, 87-24-1 - The Good Scents Company . Available at: [Link]

-

Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure . Available at: [Link]

-

Chemical Properties of Ethyl 2-nitrobenzoate (CAS 610-34-4) - Cheméo . Available at: [Link]

-

Supporting Information - The Royal Society of Chemistry . Available at: [Link]

-

Supporting information - The Royal Society of Chemistry . Available at: [Link]

-

Methyl 2-methyl-5-nitrobenzoate | C9H9NO4 | CID 4377758 - PubChem . National Institutes of Health. Available at: [Link]

-

Ethyl 2-nitrobenzoate - NIST WebBook . National Institute of Standards and Technology. Available at: [Link]

-

how to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.? - bartleby . Available at: [Link]

- CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents.

-

What is the synthesis of methyl 3-nitrobenzoate? - Quora . Available at: [Link]

-

Methyl 2-ethyl-5-nitrobenzoate (C10H11NO4) - PubChemLite . Available at: [Link]

-

ethyl m-nitrobenzoate - Stenutz . Available at: [Link]

-

Nitration of methyl benzoate | Resource - RSC Education . The Royal Society of Chemistry. Available at: [Link]

-

What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate? - Quora . Available at: [Link]

-

Aldehydes, Ketones and Carboxylic Acids - NCERT . Available at: [Link]

Sources

An In-depth Technical Guide to Ethyl 2-methyl-5-nitrobenzoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methyl-5-nitrobenzoate is an aromatic organic compound with the chemical formula C₁₀H₁₁NO₄. As a Senior Application Scientist, this guide provides a comprehensive overview of its chemical identity, molecular structure, synthesis, and potential applications, particularly as a key intermediate in the synthesis of more complex molecules in the pharmaceutical and chemical research sectors. This document is designed to be a practical resource, offering not just procedural details but also the scientific rationale behind them.

Chemical Identity and Molecular Structure

The foundational step in understanding any chemical entity is to establish its precise identity and structure. Ethyl 2-methyl-5-nitrobenzoate is systematically named and can be identified by its unique CAS number.

CAS Number and Molecular Formula

The Chemical Abstracts Service (CAS) has assigned the number 124358-24-3 to Ethyl 2-methyl-5-nitrobenzoate. Its molecular formula is C₁₀H₁₁NO₄ , corresponding to a molecular weight of 209.20 g/mol .

Molecular Structure

The structure of Ethyl 2-methyl-5-nitrobenzoate consists of a benzene ring substituted with an ethyl ester group, a methyl group, and a nitro group. The substituents are positioned at carbons 1, 2, and 5, respectively.

Below is a 2D representation of the molecular structure:

Caption: 2D Molecular Structure of Ethyl 2-methyl-5-nitrobenzoate.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 2-methyl-5-nitrobenzoate is provided in the table below. These properties are crucial for handling, storage, and application in various chemical reactions.

| Property | Value |

| CAS Number | 124358-24-3 |

| Molecular Formula | C₁₀H₁₁NO₄ |

| Molecular Weight | 209.20 g/mol |

| Appearance | Expected to be a solid |

| Storage | Sealed in a dry environment at 2-8°C is recommended for stability.[1] |

Synthesis of Ethyl 2-methyl-5-nitrobenzoate

The synthesis of Ethyl 2-methyl-5-nitrobenzoate can be logically approached via a two-step process: nitration of a suitable precursor followed by esterification. A common and efficient route starts from 2-methylbenzoic acid.

Synthesis Workflow

Caption: Proposed two-step synthesis of Ethyl 2-methyl-5-nitrobenzoate.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis.

Step 1: Nitration of 2-Methylbenzoic Acid to 2-Methyl-5-nitrobenzoic Acid

This step involves the electrophilic aromatic substitution of a nitro group onto the 2-methylbenzoic acid ring. The methyl group is an ortho-, para-director; however, the carboxylic acid group is a meta-director. The resulting product is predominantly the 5-nitro isomer.

Materials:

-

2-Methylbenzoic Acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

Procedure:

-

In a round-bottom flask, dissolve 2-methylbenzoic acid in concentrated sulfuric acid. The dissolution should be performed in an ice bath to control the temperature.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Slowly add the nitrating mixture to the solution of 2-methylbenzoic acid using a dropping funnel, while maintaining the temperature of the reaction mixture below 10°C.

-

After the addition is complete, allow the reaction to stir for a specified time (monitoring by TLC is recommended).

-

Pour the reaction mixture onto crushed ice to precipitate the product, 2-methyl-5-nitrobenzoic acid.

-

Filter the precipitate, wash with cold water, and dry.

Step 2: Fischer Esterification of 2-Methyl-5-nitrobenzoic Acid

This is a classic acid-catalyzed esterification reaction.

Materials:

-

2-Methyl-5-nitrobenzoic Acid (from Step 1)

-

Absolute Ethanol (C₂H₅OH)

-

Concentrated Sulfuric Acid (H₂SO₄) as a catalyst

-

Reflux apparatus

-

Separatory funnel

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 2-methyl-5-nitrobenzoic acid in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 2-methyl-5-nitrobenzoate.

-

Purify the crude product by column chromatography or recrystallization.

Spectroscopic Characterization

While specific spectra for Ethyl 2-methyl-5-nitrobenzoate are not widely published, its expected spectroscopic data can be inferred from the analysis of its functional groups and comparison with similar molecules.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the methyl group protons.

-

Aromatic Protons: Three signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the three protons on the benzene ring. The positions and splitting patterns will be influenced by the electron-withdrawing nitro group and the electron-donating methyl and ester groups.

-

Ethyl Group: A quartet (CH₂) and a triplet (CH₃) characteristic of an ethyl group, likely in the δ 4.0-4.5 ppm and δ 1.2-1.5 ppm regions, respectively.

-

Methyl Group: A singlet for the methyl group attached to the benzene ring, expected to be in the δ 2.0-2.5 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the absorption bands of its key functional groups.

-

C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.

-

N-O Stretch (Nitro group): Two distinct strong absorption bands, one asymmetric stretch around 1515-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

-

C-O Stretch (Ester): A strong band in the 1100-1300 cm⁻¹ region.

-

Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-H Stretch: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 209. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) and the nitro group (-NO₂, 46 Da).

Applications in Research and Drug Development

Ethyl 2-methyl-5-nitrobenzoate serves as a valuable building block in organic synthesis. Its precursor, 2-methyl-5-nitrobenzoic acid, is a known intermediate in the synthesis of various pharmaceuticals. For instance, it is used in the preparation of non-steroidal anti-inflammatory drugs and derivatives of ibuprofen.[2] The ethyl ester form can be advantageous in certain synthetic routes due to its different reactivity and solubility properties compared to the carboxylic acid.

The presence of the nitro group provides a synthetic handle for further transformations, such as reduction to an amine, which can then be used in the construction of heterocyclic compounds or for amide bond formation, crucial steps in the synthesis of many drug candidates.

Safety and Handling

-

General Handling: Use in a well-ventilated area or a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Hazards: Nitroaromatic compounds are often toxic and can be irritants. Based on data for similar compounds, it may cause skin and eye irritation and respiratory irritation.[3]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. Recommended storage is at 2-8°C.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

Ethyl 2-methyl-5-nitrobenzoate is a valuable chemical intermediate with significant potential in synthetic organic chemistry, particularly in the pharmaceutical industry. This guide has provided a comprehensive overview of its chemical identity, a plausible and detailed synthesis protocol, expected spectroscopic characteristics, and its potential applications and safety considerations. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively and safely utilize this compound in their work.

References

-

Organic Syntheses Procedure. Benzoic acid, m-nitro-, methyl ester. Available at: [Link]

-

PubChem. Methyl 2-ethyl-5-nitrobenzoate. National Center for Biotechnology Information. Available at: [Link]

-

Der Pharma Chemica. 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Available at: [Link]

- Google Patents. Synthesis method of 2-methyl-4-nitrobenzoic acid.

-

NIST WebBook. Ethyl 2-nitrobenzoate. National Institute of Standards and Technology. Available at: [Link]

- Google Patents. Process for the preparation of the methyl or ethyl ester of p-nitrobenzoic acid.

-

Journal of Chemical and Pharmaceutical Research. Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Available at: [Link]

-

Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Organic Chemistry Data. 1H NMR Chemical Shifts. Available at: [Link]

-

ResearchGate. Synthesis of the 5-methyl-2-nitrobenzoic acid. Available at: [Link]

-

MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available at: [Link]

-

Chemguide. mass spectra - fragmentation patterns. Available at: [Link]

- Google Patents. Process for preparing nitro benzoic acid alkyl esters.

-

Homework.Study.com. Fisher Esterification of m-nitrobenzoic acid to produce methyl m-nitrobenzoate. Available at: [Link]

-

Truman ChemLab. Fischer Esterification of 3-ntrobenzoic acid 2017. Available at: [Link]

-

YouTube. Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Available at: [Link]

-

Chegg.com. Solved 8 7 COOCH Interpret the NMR spectra observed for. Available at: [Link]

-

RSC Education. Nitration of methyl benzoate | Resource. Available at: [Link]

-

Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Available at: [Link]

-

Pharmacy 180. Fragmentation Processes - Structure Determination of Organic Compounds. Available at: [Link]

-

Scholars Research Library. FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. Available at: [Link]

-

NIST WebBook. Methyl p-nitro benzoate. National Institute of Standards and Technology. Available at: [Link]

-

YouTube. NMR Spectroscopy Part 8 - HNMR of ethylbenzene and nitrobenzene. Available at: [Link]

-

doc brown's advanced organic chemistry revision notes. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen. Available at: [Link]

Sources

A Technical Guide to the Solubility of Ethyl 2-methyl-5-nitrobenzoate in Common Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of Ethyl 2-methyl-5-nitrobenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, predictive analysis in a range of common organic solvents, and a detailed experimental protocol for precise solubility determination.

Introduction: The Significance of Solubility in Research and Development

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like Ethyl 2-methyl-5-nitrobenzoate is a critical physicochemical property that influences its behavior in various stages of the drug development pipeline. From synthesis and purification to formulation and bioavailability, understanding how a compound interacts with different solvents is paramount. This guide serves as a practical resource for predicting and experimentally verifying the solubility of Ethyl 2-methyl-5-nitrobenzoate, thereby enabling informed decisions in process chemistry and formulation science.

Molecular Structure and its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. Ethyl 2-methyl-5-nitrobenzoate possesses a combination of functional groups that dictate its polarity and potential for intermolecular interactions:

-

Aromatic Ring: The benzene ring is a nonpolar, hydrophobic moiety.

-

Ester Group (-COOEt): This group introduces polarity and potential for dipole-dipole interactions and is a hydrogen bond acceptor.

-

Nitro Group (-NO2): A strongly electron-withdrawing and polar group, contributing significantly to the molecule's overall polarity and acting as a hydrogen bond acceptor.

-

Methyl Group (-CH3): A nonpolar, hydrophobic group.

-

Ethyl Group (-CH2CH3): A nonpolar, hydrophobic group.

The presence of both polar (ester, nitro) and nonpolar (aromatic ring, alkyl groups) regions suggests that Ethyl 2-methyl-5-nitrobenzoate will exhibit a nuanced solubility profile, with a preference for solvents of intermediate to high polarity. The general principle of "like dissolves like" will be the primary guiding principle in predicting its solubility.[1][2] Polar solvents are expected to dissolve polar compounds, while nonpolar solvents are better suited for nonpolar compounds.[1][2]

Predictive Solubility in Common Organic Solvents

Solvent Properties

The ability of a solvent to dissolve a solute is dependent on several key physical properties, including its polarity index, dielectric constant, and hydrogen bonding capabilities. A summary of these properties for a range of common organic solvents is presented in Table 1.

Table 1: Properties of Common Organic Solvents

| Solvent | Formula | Polarity Index | Dielectric Constant (at 20°C) | Hydrogen Bonding |

| Nonpolar Solvents | ||||

| Hexane | C6H14 | 0.1 | 1.88 | None |

| Toluene | C7H8 | 2.4 | 2.38 | None |

| Diethyl Ether | C4H10O | 2.8 | 4.33 | Acceptor |

| Polar Aprotic Solvents | ||||

| Dichloromethane | CH2Cl2 | 3.1 | 8.93 | None |

| Ethyl Acetate | C4H8O2 | 4.4 | 6.02 | Acceptor |

| Acetone | C3H6O | 5.1 | 20.7 | Acceptor |

| Acetonitrile | C2H3N | 5.8 | 37.5 | Acceptor |

| Dimethylformamide (DMF) | C3H7NO | 6.4 | 36.71 | Acceptor |

| Dimethyl Sulfoxide (DMSO) | C2H6SO | 7.2 | 46.68 | Acceptor |

| Polar Protic Solvents | ||||

| Isopropyl Alcohol | C3H8O | 3.9 | 19.92 | Donor & Acceptor |

| Ethanol | C2H6O | 4.3 | 24.55 | Donor & Acceptor |

| Methanol | CH3OH | 5.1 | 32.70 | Donor & Acceptor |

| Water | H2O | 10.2 | 80.1 | Donor & Acceptor |

Data compiled from various sources.[3][4][5]

Solubility Predictions for Ethyl 2-methyl-5-nitrobenzoate

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity introduced by the nitro and ester groups, Ethyl 2-methyl-5-nitrobenzoate is expected to have low solubility in nonpolar solvents like hexane. Toluene, with its aromatic character, may show slightly better but still limited solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): This class of solvents is likely to be effective at dissolving Ethyl 2-methyl-5-nitrobenzoate. The dipole-dipole interactions between the solvent and the polar functional groups of the solute will facilitate dissolution. Solvents like acetone and ethyl acetate are predicted to be good solvents .

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Alcohols are also expected to be good solvents . While Ethyl 2-methyl-5-nitrobenzoate cannot donate hydrogen bonds, its ester and nitro groups can act as hydrogen bond acceptors, interacting favorably with the hydroxyl group of the alcohol.

-

Water: The molecule's significant nonpolar surface area from the aromatic ring and alkyl groups will likely lead to poor solubility in water, despite the presence of polar groups.

Experimental Determination of Solubility

To obtain accurate solubility data, a systematic experimental approach is necessary. The following protocol outlines the equilibrium solubility method, a reliable technique for this purpose.

Materials and Equipment

-

Ethyl 2-methyl-5-nitrobenzoate (solid)

-

A selection of organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the equilibrium solubility of Ethyl 2-methyl-5-nitrobenzoate.

Step-by-Step Protocol

-

Preparation of Calibration Standards:

-

Accurately weigh a known amount of Ethyl 2-methyl-5-nitrobenzoate and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards.

-

-

Sample Preparation:

-

Add an excess amount of solid Ethyl 2-methyl-5-nitrobenzoate to a series of vials, ensuring there is more solid than will dissolve.

-

Add a precise volume of each test solvent to the respective vials.

-

-

Equilibration:

-

Seal the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible at the end of this period.

-

-

Sample Analysis:

-

Remove the vials from the shaker and allow them to stand to let the solid settle.

-

Centrifuge the vials to further separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm) into a clean vial.

-

Dilute the filtered sample with a suitable solvent to bring the concentration within the range of the calibration curve.

-

-

HPLC Analysis:

-

Inject the calibration standards into the HPLC system to generate a calibration curve (peak area vs. concentration).

-

Inject the prepared samples and record the peak areas.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of Ethyl 2-methyl-5-nitrobenzoate in the diluted samples.

-

Calculate the original concentration in the undiluted supernatant, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Safety and Handling

While a specific safety data sheet (SDS) for Ethyl 2-methyl-5-nitrobenzoate was not found, data for structurally similar compounds such as methyl 2-ethyl-5-nitrobenzoate and various nitrobenzoate esters suggest the following precautions should be taken[6][7][8]:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.

Always consult the specific SDS for the compound being used before commencing any experimental work.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of Ethyl 2-methyl-5-nitrobenzoate. Based on its molecular structure, it is predicted to be most soluble in polar aprotic and polar protic solvents, with limited solubility in nonpolar solvents and water. For precise quantitative data, the detailed experimental protocol provided should be followed. This information is crucial for the effective use of this compound in research and development, particularly in the fields of medicinal chemistry and drug formulation.

References

- CHEM 122L. Experiment 1: Determination of Solubility.

- Santa Monica College. Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. YouTube, 11 Feb. 2025.

- Wikipedia. Solvent.

- University of Calgary. Solubility of Organic Compounds. 31 Aug. 2023.

- Chemistry LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. 19 Nov. 2024.

- MilliporeSigma. Solvent Physical Properties.

- PubChem. Methyl 2-ethyl-5-nitrobenzoate. National Institutes of Health.

- Sigma-Aldrich. Safety Data Sheet (Ethyl Benzoate). 28 Apr. 2025.

- Sigma-Aldrich. Safety Data Sheet (Methyl 2-nitrobenzoate). 15 Apr. 2022.

- University of Rochester, Department of Chemistry. Solvents and Polarity.

- Chem.ucla.edu. Polarity of Solvents.

- Cheméo. Chemical Properties of Ethyl 2-nitrobenzoate (CAS 610-34-4).

- Sigma-Aldrich. Methyl 5-Ethyl-2-methoxy-3-nitrobenzoate.

- Fisher Scientific. Safety Data Sheet (Ethyl 2-nitrobenzoate).

- University of Minnesota. Properties of Common Organic Solvents. 08 Sep. 2022.

Sources

- 1. chem.ws [chem.ws]

- 2. Solvent - Wikipedia [en.wikipedia.org]

- 3. Solvent Physical Properties [people.chem.umass.edu]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. www1.chem.umn.edu [www1.chem.umn.edu]

- 6. Methyl 2-ethyl-5-nitrobenzoate | C10H11NO4 | CID 54220219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

A Technical Guide to the Synthetic Applications of Ethyl 2-methyl-5-nitrobenzoate

Introduction: Unveiling the Potential of a Versatile Building Block

Ethyl 2-methyl-5-nitrobenzoate is a strategically functionalized aromatic compound that holds significant promise as a versatile intermediate in modern organic synthesis. Its unique arrangement of an ester, a methyl group, and a nitro group on a benzene ring provides a powerful platform for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry. The ester moiety can be readily transformed into a carboxylic acid or other derivatives, the nitro group serves as a precursor to a synthetically valuable amino group, and the methyl group offers potential for further functionalization. This guide provides an in-depth exploration of the synthesis, key transformations, and potential applications of Ethyl 2-methyl-5-nitrobenzoate, with a focus on its utility in the preparation of bioactive molecules.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of a starting material is fundamental to its successful application in synthesis.

Table 1: Physicochemical Properties of Ethyl 2-methyl-5-nitrobenzoate

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁NO₄ | [1] |

| Molecular Weight | 209.20 g/mol | [1] |

| CAS Number | 124358-24-3 | |

| Appearance | Expected to be a solid or oil | |

| Storage | Sealed in dry, 2-8°C | [2] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), a singlet for the methyl group, and distinct signals for the three aromatic protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro and ester groups.

-

¹³C NMR: The carbon NMR spectrum will display signals for the ethyl and methyl carbons, the ester carbonyl carbon, and the six aromatic carbons. The positions of the aromatic carbon signals will be dictated by the substitution pattern.[5][9]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretch of the ester (typically around 1720-1740 cm⁻¹), and asymmetric and symmetric stretches of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively).[8][10]

Synthesis of Ethyl 2-methyl-5-nitrobenzoate

The synthesis of Ethyl 2-methyl-5-nitrobenzoate can be efficiently achieved through a two-step process starting from 2-methylbenzoic acid: Fischer esterification followed by regioselective nitration.

Workflow for the Synthesis of Ethyl 2-methyl-5-nitrobenzoate

Caption: Synthetic route to Ethyl 2-methyl-5-nitrobenzoate.

Experimental Protocol: Synthesis of Ethyl 2-methyl-5-nitrobenzoate

This protocol is adapted from established procedures for Fischer esterification and the nitration of benzoate esters.[11][12]

Part A: Fischer Esterification of 2-Methylbenzoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-methylbenzoic acid (1.0 eq), absolute ethanol (5.0-10.0 eq), and a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: After completion, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure.

-

Extraction: To the residue, add water and diethyl ether. Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Ethyl 2-methylbenzoate, which can be purified further by distillation if necessary.

Part B: Nitration of Ethyl 2-methylbenzoate

-

Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid (1.1 eq) to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Reaction Setup: In a round-bottom flask, dissolve Ethyl 2-methylbenzoate (1.0 eq) in concentrated sulfuric acid and cool the mixture to 0-5°C in an ice bath.

-

Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of Ethyl 2-methylbenzoate, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

Workup: Carefully pour the reaction mixture onto crushed ice. The crude product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent such as ethanol to afford pure Ethyl 2-methyl-5-nitrobenzoate.

Key Synthetic Transformations

Ethyl 2-methyl-5-nitrobenzoate is a versatile substrate for several key transformations that unlock its potential in multistep synthesis.

Reduction of the Nitro Group: Gateway to Amino Derivatives

The reduction of the nitro group to an amine is arguably the most critical transformation of Ethyl 2-methyl-5-nitrobenzoate, yielding Ethyl 2-methyl-5-aminobenzoate. This amino ester is a valuable precursor for a wide range of nitrogen-containing heterocycles and other complex molecules.

Workflow for the Reduction of Ethyl 2-methyl-5-nitrobenzoate

Caption: Reduction of the nitro group.

Table 2: Comparison of Reduction Methods for Nitroarenes

| Method | Reagents & Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Notes |

| Catalytic Hydrogenation | H₂ (gas), 5-10% Pd/C | Methanol or Ethanol | Room Temperature | >95% | Highly efficient and clean; requires specialized hydrogenation equipment.[13][14][15] |

| Metal-Acid Reduction | SnCl₂·2H₂O, HCl | Ethanol | Reflux | 85-95% | A classic and robust method; workup can be more involved. |

| Transfer Hydrogenation | Ammonium formate, Pd/C | Methanol | Reflux | >90% | Avoids the need for a hydrogen gas cylinder. |

Experimental Protocol: Catalytic Hydrogenation of Ethyl 2-methyl-5-nitrobenzoate

This protocol is adapted from established procedures for the catalytic hydrogenation of nitrobenzoates.[15]

-

Reaction Setup: In a hydrogenation vessel, dissolve Ethyl 2-methyl-5-nitrobenzoate (1.0 eq) in ethanol. Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to a pressure of 1-3 atm.

-

Reaction: Stir the mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed. Monitor the reaction by TLC.

-

Workup: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield Ethyl 2-methyl-5-aminobenzoate, which can be used in the next step without further purification or can be purified by recrystallization or column chromatography.

Synthesis of Quinazolinones: Accessing Bioactive Heterocycles

Quinazolinones are a class of heterocyclic compounds that exhibit a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[16][17][18] Ethyl 2-methyl-5-aminobenzoate, derived from Ethyl 2-methyl-5-nitrobenzoate, is a key precursor for the synthesis of these valuable scaffolds.

Workflow for the Synthesis of a 2,6-Dimethylquinazolin-4(3H)-one

Caption: Synthesis of a quinazolinone derivative.

Experimental Protocol: Synthesis of 2,6-Dimethylquinazolin-4(3H)-one

This protocol is based on general methods for quinazolinone synthesis from anthranilate derivatives.[16][18][19]

Part A: Acylation of Ethyl 2-methyl-5-aminobenzoate

-

Reaction Setup: Dissolve Ethyl 2-methyl-5-aminobenzoate (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate. Add a base, such as triethylamine (1.2 eq).

-

Acylation: Cool the mixture in an ice bath and add acetyl chloride (1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Ethyl 5-acetamido-2-methylbenzoate.

Part B: Cyclization to form the Quinazolinone

-

Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser, combine Ethyl 5-acetamido-2-methylbenzoate (1.0 eq) with an excess of formamide.

-

Reaction: Heat the mixture to 150-180°C for 4-6 hours.

-

Workup: Cool the reaction mixture and pour it into ice water.

-

Purification: Collect the precipitated solid by vacuum filtration, wash with water, and recrystallize from ethanol to afford 2,6-Dimethylquinazolin-4(3H)-one.

Application in the Synthesis of Pharmaceutical Intermediates

The synthetic utility of Ethyl 2-methyl-5-nitrobenzoate is highlighted by its potential role in the synthesis of key intermediates for important pharmaceuticals. The corresponding 2-amino-5-methylbenzoic acid is a known starting material for the synthesis of the anticancer drug Raltitrexed.[4]

Conclusion

Ethyl 2-methyl-5-nitrobenzoate is a valuable and versatile building block in organic synthesis. Its readily transformable functional groups provide access to key intermediates, such as Ethyl 2-methyl-5-aminobenzoate, which are crucial for the synthesis of a variety of bioactive molecules, including the important class of quinazolinones. The synthetic routes and protocols outlined in this guide, based on established chemical principles and adaptations from related compounds, demonstrate the significant potential of Ethyl 2-methyl-5-nitrobenzoate for researchers, scientists, and drug development professionals.

References

- CN102127063A. New synthesis technology of anti-cancer drug Raltitrexed.

- Alagarsamy, V., et al. (2019).

-

HMDB. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). [Link]

-

Organic Chemistry Portal. Synthesis of quinazolinones. [Link]

-

ResearchGate. Synthesis of quinazolinones 3a with methyl 2-amino benzoate. [Link]

-

Naim, H., et al. (2013). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][3][5]diazepin-2-ylamino)benzoate. Molbank, 2013(4), M811.

-

Alagarsamy, V., et al. (2019). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC. [Link]

- El-Sayed, N. N. E., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 978.

-

PrepChem.com. Synthesis of A. 2-Amino-3-nitrobenzoic acid, methyl ester. [Link]

-

Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]

-

NIST. Ethyl 2-nitrobenzoate. [Link]

-

Sciencing. How To Identify The IR Of Methyl M-Nitrobenzoate. [Link]

-

Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]

-

Organic Syntheses. ETHYL p-AMINOBENZOATE. [Link]

- Google Patents. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

- Google Patents.

-

PubChemLite. Ethyl 2-fluoro-4-methyl-5-nitrobenzoate (C10H10FNO4). [Link]

-

PubChem. Ethyl 2-amino-5-methylbenzoate. [Link]

-

PubChem. Methyl 2-ethyl-5-nitrobenzoate. [Link]

- Google Patents.

-

Study.com. Interpret the infrared spectrum of methyl m-nitrobenzoate.... [Link]

-

SIELC Technologies. Ethyl 2-nitrobenzoate. [Link]

-

Scribd. Che Menu | PDF | Chemical Compounds | Chemistry. [Link]

-

Royal Society of Chemistry. Nitration of methyl benzoate. [Link]

Sources

- 1. Methyl 2-ethyl-5-nitrobenzoate | C10H11NO4 | CID 54220219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2-nitrobenzoate | SIELC Technologies [sielc.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. METHYL 2-NITROBENZOATE(606-27-9) 13C NMR spectrum [chemicalbook.com]

- 6. METHYL 2-NITROBENZOATE(606-27-9) 1H NMR spectrum [chemicalbook.com]

- 7. Ethyl 2-nitrobenzoate [webbook.nist.gov]

- 8. sciencing.com [sciencing.com]

- 9. Ethyl p-nitrobenzoate(99-77-4) 13C NMR spectrum [chemicalbook.com]

- 10. homework.study.com [homework.study.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Quinazolinone synthesis [organic-chemistry.org]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Assessment of Thermal Stability and Decomposition Pathways for Substituted Nitrobenzoate Esters

Focus Compound: Ethyl 2-methyl-5-nitrobenzoate

Abstract

This guide provides a comprehensive framework for evaluating the thermal stability and decomposition hazards of substituted nitroaromatic compounds, specifically focusing on Ethyl 2-methyl-5-nitrobenzoate. Recognizing that this compound is not widely cataloged and lacks published experimental data, this document serves as a procedural whitepaper for researchers and drug development professionals. It outlines the theoretical decomposition pathways based on established chemical principles for nitroaromatics, details rigorous, step-by-step experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and provides a systematic approach to data interpretation and hazard assessment. By using data from close structural analogs, this guide offers a robust methodology for ensuring the safe handling, storage, and process scale-up of novel nitroaromatic entities.

Introduction and Compound Identification

Nitroaromatic compounds are a cornerstone of modern synthetic chemistry, serving as vital intermediates in the production of pharmaceuticals, dyes, and energetic materials. However, the presence of the nitro (-NO₂) group, an energy-rich functional group, imparts a significant potential for hazardous, rapid, and highly exothermic decomposition.[1] The electron-withdrawing nature of the nitro group destabilizes the aromatic ring, making these compounds susceptible to thermal decomposition, which can lead to runaway reactions if not properly understood and controlled.[1] Therefore, a thorough thermal hazard assessment is a non-negotiable step in the early stages of process development and material handling.

The focus of this guide, Ethyl 2-methyl-5-nitrobenzoate, is a substituted nitrobenzoate ester with the molecular formula C₁₀H₁₁NO₄ and a molecular weight of 209.20 g/mol . A comprehensive search of chemical databases reveals a lack of specific experimental data and a confirmed CAS registry number for this exact molecule. This data gap necessitates a proactive and systematic approach to characterization.

In such cases, a preliminary risk assessment can be informed by examining close structural analogs. By understanding the properties of similar molecules, researchers can anticipate potential hazards and design appropriate experimental safety protocols.

Table 1: Physicochemical Properties of Structural Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| Ethyl 2-methyl-5-nitrobenzoate (Target) | Not Available | C₁₀H₁₁NO₄ | 209.20 | Properties to be determined |

| Methyl 2-methyl-5-nitrobenzoate[2] | 77324-87-9 | C₉H₉NO₄ | 195.17 | GHS: Harmful if swallowed.[2] |

| Methyl 2-ethyl-5-nitrobenzoate[3] | 103205-48-7 | C₁₀H₁₁NO₄ | 209.20 | GHS: Causes skin/eye irritation.[3] |

| Ethyl 2-nitrobenzoate[4][5] | 610-34-4 | C₉H₉NO₄ | 195.17 | Melting Point: 26-30°C.[6] |

| Ethyl 4-nitrobenzoate[7] | 99-77-4 | C₉H₉NO₄ | 195.17 | Stable compound, may decompose at high temperatures. Melting Point: 69-72°C.[7] |

Theoretical Decomposition Pathway

The primary and most energetically favorable decomposition pathway for most nitroaromatic compounds is the homolytic cleavage of the carbon-nitrogen (C-NO₂) bond.[8] This initial step is rate-determining and results in the formation of an aryl radical and nitrogen dioxide (•NO₂) gas.

R-NO₂ → R• + •NO₂

The nitrogen dioxide can then participate in secondary reactions, including abstracting hydrogen atoms from the alkyl substituents (methyl and ethyl groups) or the aromatic ring, leading to a complex cascade of exothermic reactions. The subsequent fragmentation of the aryl radical and reactions involving oxygen (if present) produce a variety of gaseous products, including NOx, CO, and CO₂. The presence of alkyl groups on the ring can also influence decomposition, potentially through interaction with the ortho-nitro group, although direct C-NO₂ scission is typically dominant.

Below is a proposed initial decomposition pathway for Ethyl 2-methyl-5-nitrobenzoate based on these principles.

Experimental Methodologies for Thermal Hazard Assessment

A multi-technique approach is essential for a comprehensive thermal hazard assessment. Differential Scanning Calorimetry (DSC) provides critical information on decomposition energy and onset temperature, while Thermogravimetric Analysis (TGA) quantifies mass loss associated with decomposition.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature (Tₒₙₛₑₜ), peak maximum temperature (Tₚₑₐₖ), and enthalpy of decomposition (ΔHₔ) of the material. This data is fundamental for calculating thermal risk parameters.

Methodology:

-

Sample Preparation: Weigh 1-3 mg of Ethyl 2-methyl-5-nitrobenzoate into a high-pressure gold-plated stainless steel crucible. Causality: High-pressure crucibles are mandatory for energetic materials to contain the pressure generated by gaseous decomposition products, preventing cell damage and ensuring accurate data.

-

Crucible Sealing: Hermetically seal the crucible. Trustworthiness: A perfect hermetic seal ensures that the measured heat flow corresponds only to the decomposition process and is not skewed by evaporation or leaks.

-

Instrument Setup:

-

Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.

-

Set the initial temperature to 30°C.

-

Set the purge gas to nitrogen at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative side reactions, isolating the intrinsic thermal decomposition of the substance.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 400°C at a heating rate of 10 K/min. Causality: A 10 K/min rate is a standard screening speed. Slower rates (e.g., 2-4 K/min) can be used for more accurate kinetic analysis and lower onset temperature determination.

-

-

Data Analysis:

-

Plot the heat flow (W/g) versus temperature (°C).

-

Determine the extrapolated onset temperature (Tₒₙₛₑₜ) from the intersection of the baseline with the tangent of the exothermic peak.

-